molecular formula C23H30N4O3 B2885925 1-(3-methoxypropyl)-9-methyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900295-87-6

1-(3-methoxypropyl)-9-methyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2885925
CAS RN: 900295-87-6
M. Wt: 410.518
InChI Key: BAWCCJGOXNSHNZ-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . The pyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years . A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is complex and diverse. The pyrimidine ring is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines have been synthesized as the synthetic applications of NH-pyrroles . These pyrrolo[2,3-d]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Agents : A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic activities. The compounds demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, with notable analgesic and anti-inflammatory effects, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antifungal Activity : Pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antifungal activities, illustrating the potential of these compounds in addressing fungal infections. Some synthesized compounds showed significant antifungal activities, highlighting the chemical framework's utility in developing new antifungal agents (Hanafy, 2011).

  • Cytotoxicity : Research into pyrazolo[1,5-a]pyrimidine derivatives synthesized from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides revealed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the exploration of pyrimidine derivatives for potential anticancer applications (Hassan, Hafez, & Osman, 2014).

Future Directions

The future directions for research on pyrimidine derivatives could include the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The synthesized analogs’ in vitro biological assessments, ADMET, molecular docking, and MD modelling reveal that certain hybrid analogs may be employed in the development of future antidiabetic drugs .

properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-15-8-4-5-10-18(15)24-22(28)19-14-17-21(26(19)12-7-13-30-3)25-20-16(2)9-6-11-27(20)23(17)29/h6,9,11,14-15,18H,4-5,7-8,10,12-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCCJGOXNSHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxypropyl)-9-methyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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